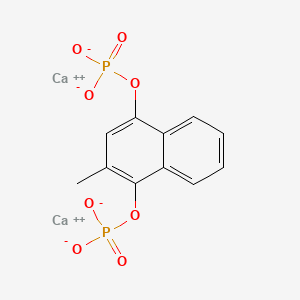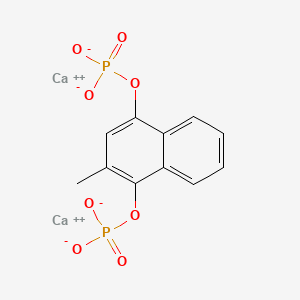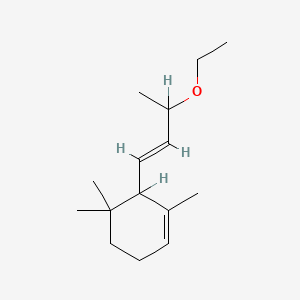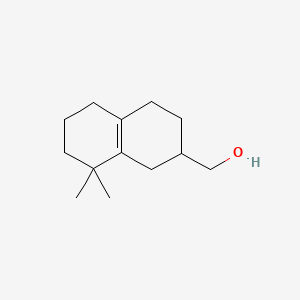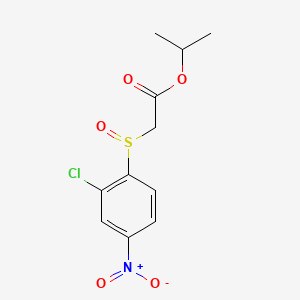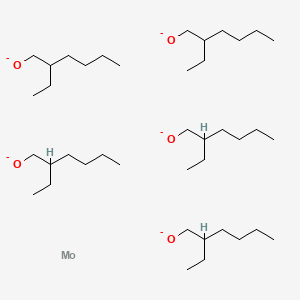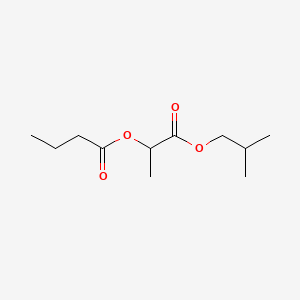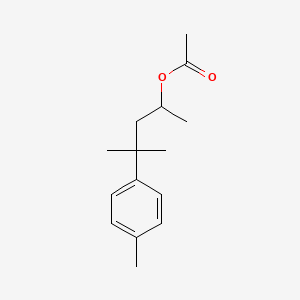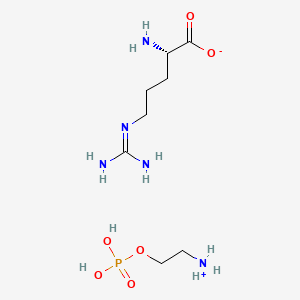
Citric acid, (144H)-praseodymium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide citrique, sel de praséodyme (144H) est un composé formé par la combinaison de l’acide citrique et d’ions praséodyme. L’acide citrique est un acide organique faible communément trouvé dans les agrumes, tandis que le praséodyme est un métal des terres rares.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de l’acide citrique, sel de praséodyme (144H) implique généralement la réaction de l’acide citrique avec des sels de praséodyme. Une méthode courante consiste à dissoudre l’acide citrique dans l’eau, puis à ajouter un sel de praséodyme, tel que le nitrate de praséodyme ou le chlorure de praséodyme, dans des conditions contrôlées. La réaction est généralement effectuée à température ambiante, et la solution résultante est ensuite évaporée pour obtenir l’acide citrique solide, sel de praséodyme (144H).
Méthodes de production industrielle
La production industrielle de l’acide citrique, sel de praséodyme (144H) suit des principes similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs où l’acide citrique et les sels de praséodyme sont mélangés dans des conditions contrôlées. La solution est ensuite concentrée et cristallisée pour obtenir le produit final. La pureté et le rendement du composé peuvent être optimisés en ajustant les paramètres de réaction et les étapes de purification.
Analyse Des Réactions Chimiques
Types de réactions
L’acide citrique, sel de praséodyme (144H) peut subir diverses réactions chimiques, notamment :
Réactions de complexation : L’ion praséodyme peut former des complexes avec d’autres ligands, modifiant les propriétés du composé.
Réactions redox : L’ion praséodyme peut participer à des réactions d’oxydoréduction, modifiant son état d’oxydation.
Réactions de substitution : L’ion praséodyme peut être remplacé par d’autres ions métalliques dans le composé.
Réactifs et conditions communs
Les réactifs couramment utilisés dans les réactions impliquant l’acide citrique, sel de praséodyme (144H) comprennent :
Agents oxydants : Comme le peroxyde d’hydrogène ou le permanganate de potassium.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrazine.
Agents complexants : Comme l’acide éthylènediaminetétraacétique (EDTA) ou d’autres agents chélatants.
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant l’acide citrique, sel de praséodyme (144H) dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions de complexation peuvent produire divers complexes de praséodyme, tandis que les réactions redox peuvent entraîner différents états d’oxydation du praséodyme.
Applications de la recherche scientifique
L’acide citrique, sel de praséodyme (144H) a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme catalyseur dans diverses réactions chimiques et comme précurseur pour la synthèse d’autres composés de praséodyme.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Envisagé pour son utilisation potentielle en imagerie médicale et comme agent thérapeutique.
Industrie : Utilisé dans la production de matériaux avancés, tels que les céramiques et les verres dopés au praséodyme.
Applications De Recherche Scientifique
Citric acid, (144H)-praseodymium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of advanced materials, such as praseodymium-doped ceramics and glasses.
Mécanisme D'action
Le mécanisme d’action de l’acide citrique, sel de praséodyme (144H) implique l’interaction des ions praséodyme avec diverses cibles moléculaires. Les ions praséodyme peuvent se lier aux protéines, aux acides nucléiques et à d’autres biomolécules, affectant leur structure et leur fonction. Les voies spécifiques et les cibles moléculaires impliquées dépendent du contexte de l’application et des propriétés spécifiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l’acide citrique, sel de praséodyme (144H) comprennent d’autres complexes métal-citrate, tels que :
- Acide citrique, sel de lanthane (144H)
- Acide citrique, sel de néodyme (144H)
- Acide citrique, sel de samarium (144H)
Unicité
L’acide citrique, sel de praséodyme (144H) est unique en raison des propriétés spécifiques du praséodyme, telles que ses caractéristiques magnétiques et optiques. Ces propriétés le rendent particulièrement utile dans les applications nécessitant des caractéristiques magnétiques ou optiques spécifiques, le distinguant des autres complexes métal-citrate.
Propriétés
Numéro CAS |
59885-87-9 |
|---|---|
Formule moléculaire |
C6H5O7Pr |
Poids moléculaire |
333.01 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;praseodymium-144(3+) |
InChI |
InChI=1S/C6H8O7.Pr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |
Clé InChI |
ILDVMIWBPUFFJT-GJNDDOAHSA-K |
SMILES isomérique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[144Pr+3] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


